N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-chlorobenzamide
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Overview
Description
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-chlorobenzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(1,3-benzothiazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-chlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole moiety is known to interact with various biological pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide
- N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-methoxynaphthalene-2-carboxamide
- N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-bromo-4-methoxybenzamide
Uniqueness
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-chlorobenzamide is unique due to the presence of the 4-chlorobenzamide group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other benzothiazole derivatives .
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3OS2/c22-15-9-5-13(6-10-15)19(26)25-21(27)23-16-11-7-14(8-12-16)20-24-17-3-1-2-4-18(17)28-20/h1-12H,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMKDNMXPUBEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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